molecular formula C9H8INO4 B1613463 Methyl 3-iodo-4-methyl-5-nitrobenzoate CAS No. 21323-99-9

Methyl 3-iodo-4-methyl-5-nitrobenzoate

Cat. No. B1613463
CAS RN: 21323-99-9
M. Wt: 321.07 g/mol
InChI Key: NSIQIHFMBPIMJT-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methyl-5-nitrobenzoate, also known as MIMNB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of organic compounds known as nitrobenzoates and is commonly used in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of Methyl 3-iodo-4-methyl-5-nitrobenzoate is not well understood, but it is believed to act by inhibiting certain enzymes in the body. This inhibition can lead to various physiological and biochemical effects, which will be discussed in the following sections.
Biochemical and Physiological Effects:
Methyl 3-iodo-4-methyl-5-nitrobenzoate has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-iodo-4-methyl-5-nitrobenzoate in lab experiments is its ability to act as a building block for the synthesis of other organic compounds. This makes it a valuable tool for the development of new compounds with potential therapeutic applications. However, one of the limitations of using Methyl 3-iodo-4-methyl-5-nitrobenzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of Methyl 3-iodo-4-methyl-5-nitrobenzoate in scientific research. One potential direction is the development of new anti-inflammatory agents and anti-cancer drugs using Methyl 3-iodo-4-methyl-5-nitrobenzoate as a building block. Another potential direction is the study of the mechanism of action of Methyl 3-iodo-4-methyl-5-nitrobenzoate, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, Methyl 3-iodo-4-methyl-5-nitrobenzoate is a chemical compound that has potential applications in scientific research. Its ability to act as a building block for the synthesis of other organic compounds makes it a valuable tool for the development of new therapeutic agents. However, its potential toxicity must be taken into consideration when using it in lab experiments. Overall, Methyl 3-iodo-4-methyl-5-nitrobenzoate is a promising compound that has the potential to lead to significant advances in the field of scientific research.

Scientific Research Applications

Methyl 3-iodo-4-methyl-5-nitrobenzoate has been used in various scientific research studies due to its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of compounds that have potential applications in the pharmaceutical industry, such as anti-inflammatory agents and anti-cancer drugs.

properties

IUPAC Name

methyl 3-iodo-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQIHFMBPIMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646175
Record name Methyl 3-iodo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-methyl-5-nitrobenzoate

CAS RN

21323-99-9
Record name Methyl 3-iodo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-4-methyl-5-nitro-benzoic acid (16.06 g, 52.3 mmol) in acetone (300 mL) was added K2CO3 (14.46 g, 104.6 mmol) followed by methyl iodide ((3.91 mL, 62.76 mmol). The reaction mixture was stirred at 40° C. overnight, then cooled to room temperature and partitioned between ethyl acetate and brine. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure to provide 16.5 g (98%) of 3-iodo-4-methyl-5-nitro-benzoic acid methyl ester.
Quantity
16.06 g
Type
reactant
Reaction Step One
Name
Quantity
14.46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of methyl 3-amino-4-methyl-5-nitrobenzoate (36.0 g) in 6-normal hydrochloric acid (276 mL) was added dropwise a solution nitrite (13.0 g) in water (35 mL) under ice-salt-cooling over 20 minutes, and the mixture was stirred under ice-cooling for 1 hour. Then, thereto was added dropwise a solution of potassium iodide (34.1 g) in water (280 mL) under ice-cooling over 20 minutes, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added water under ice-cooling, and the mixture was extracted with chloroform. The organic layer was sequentially washed with aqueous saturated sodium thiosulfate solution and saturated saline, dried over sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=50/1) to give methyl 3-iodo-4-methyl-5-nitrobenzoate [REx(14-1)] (40.5 g) as a yellow powder.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
276 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
34.1 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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